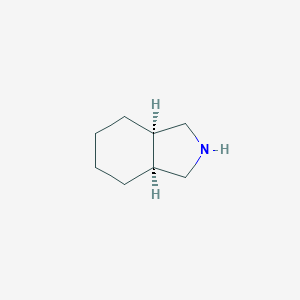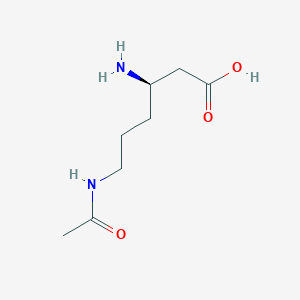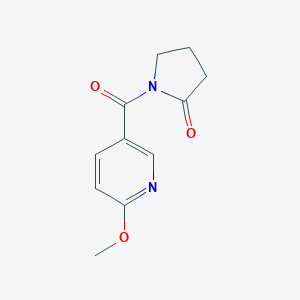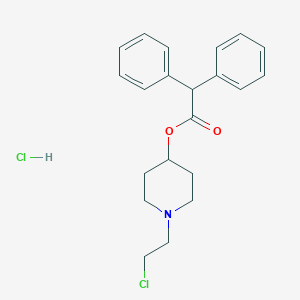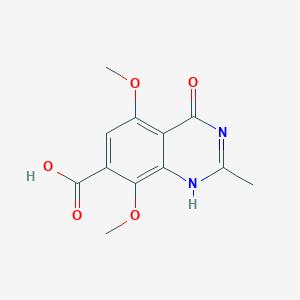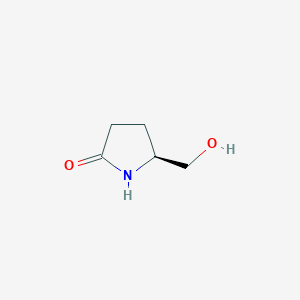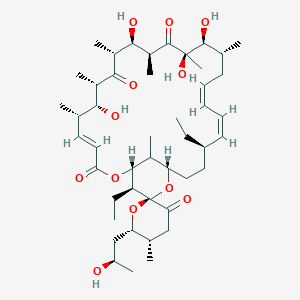
44-Homooligomycin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
44-Homooligomycin B is a natural product that is produced by Streptomyces bacteria. It is a member of the oligomycin family of antibiotics and is known for its potent inhibitory effects on mitochondrial ATP synthase. This enzyme is responsible for the production of ATP in the mitochondria, which is the main source of energy for cells. The inhibition of this enzyme by 44-Homooligomycin B results in a decrease in ATP production and ultimately leads to cell death.
Mecanismo De Acción
The mechanism of action of 44-Homooligomycin B is through the inhibition of mitochondrial ATP synthase. This enzyme is responsible for the production of ATP in the mitochondria, which is the main source of energy for cells. The inhibition of this enzyme by 44-Homooligomycin B results in a decrease in ATP production and ultimately leads to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 44-Homooligomycin B has also been shown to have other biochemical and physiological effects. Studies have shown that it can inhibit the growth of bacteria and fungi, and can also inhibit the replication of certain viruses. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 44-Homooligomycin B in lab experiments is its potency. It is a very potent inhibitor of mitochondrial ATP synthase, which makes it useful for studying the effects of ATP depletion on cells. However, one limitation of using this compound is its toxicity. It can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 44-Homooligomycin B. One area of research is in the development of new cancer therapies. Studies have shown that this compound has potent anti-cancer activity, and further research is needed to determine its potential as a cancer treatment. Another area of research is in the development of new antibiotics. 44-Homooligomycin B has been shown to have potent antibacterial and antifungal activity, and further research is needed to determine its potential as a new antibiotic. Finally, there is potential for 44-Homooligomycin B to be used as a tool for studying mitochondrial function and ATP production in cells.
Métodos De Síntesis
44-Homooligomycin B is a complex molecule that is difficult to synthesize in the laboratory. The most common method for synthesizing this compound is through fermentation of the Streptomyces bacteria that produce it naturally. This method involves growing the bacteria in a culture medium and then extracting the compound from the culture broth.
Aplicaciones Científicas De Investigación
44-Homooligomycin B has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology. Studies have shown that 44-Homooligomycin B has potent anti-cancer activity and can induce apoptosis (cell death) in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
Propiedades
Número CAS |
125616-18-4 |
|---|---|
Nombre del producto |
44-Homooligomycin B |
Fórmula molecular |
C46H74O12 |
Peso molecular |
819.1 g/mol |
Nombre IUPAC |
(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18Z,20Z,22R,25S,27S,28S)-22,28-diethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone |
InChI |
InChI=1S/C46H74O12/c1-12-33-18-16-14-15-17-26(4)43(53)45(11,55)44(54)32(10)41(52)31(9)40(51)30(8)39(50)25(3)19-22-38(49)56-42-29(7)35(21-20-33)57-46(34(42)13-2)37(48)23-27(5)36(58-46)24-28(6)47/h14-16,18-19,22,25-36,39,41-43,47,50,52-53,55H,12-13,17,20-21,23-24H2,1-11H3/b15-14-,18-16-,22-19+/t25-,26+,27-,28+,29?,30-,31-,32-,33-,34-,35-,36-,39+,41+,42+,43-,45+,46+/m0/s1 |
Clave InChI |
VVNFPMGPKYNROA-MZRZIRKFSA-N |
SMILES isomérico |
CC[C@@H]\1CC[C@H]2C([C@H]([C@@H]([C@]3(O2)C(=O)C[C@@H]([C@@H](O3)C[C@@H](C)O)C)CC)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C\C=C1)C)O)(C)O)C)O)C)C)O)C)C |
SMILES |
CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)CC)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
SMILES canónico |
CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)CC)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
Sinónimos |
44-homooligomycin B NK86-0279 I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



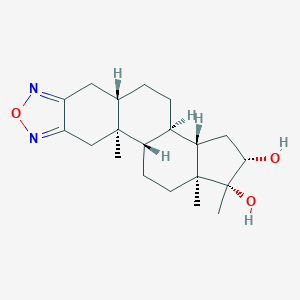

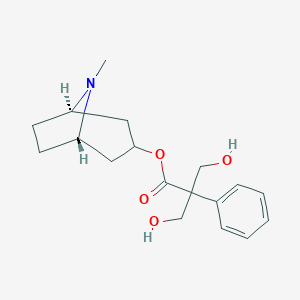
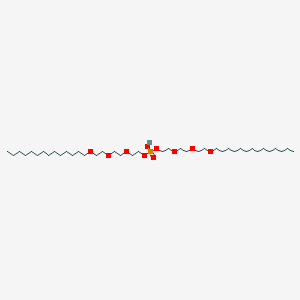
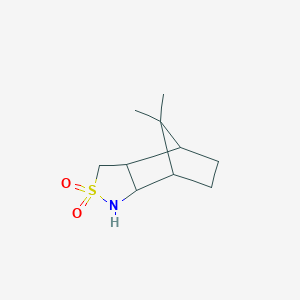


![1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B142275.png)
